2,3-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
2,3-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus is synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Methoxy Group: The methoxy group is introduced at the 5-position of the indole ring using methylation reactions.
Attachment of the Ethyl Chain: The ethyl chain is attached to the indole ring through alkylation reactions.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting 2,3-difluorobenzoyl chloride with the indole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
2,3-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
2,3-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of the difluoro and methoxy groups, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C18H16F2N2O2 |
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Molecular Weight |
330.3 g/mol |
IUPAC Name |
2,3-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H16F2N2O2/c1-24-12-5-6-16-14(9-12)11(10-22-16)7-8-21-18(23)13-3-2-4-15(19)17(13)20/h2-6,9-10,22H,7-8H2,1H3,(H,21,23) |
InChI Key |
IDCOIOHPECABMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
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